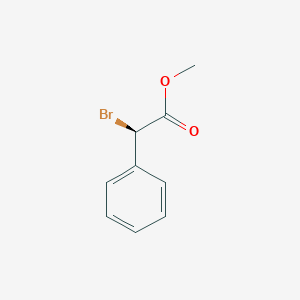

(R)-Methyl 2-bromo-2-phenylacetate

描述

属性

CAS 编号 |

37167-63-8 |

|---|---|

分子式 |

C9H9BrO2 |

分子量 |

229.07 g/mol |

IUPAC 名称 |

methyl (2R)-2-bromo-2-phenylacetate |

InChI |

InChI=1S/C9H9BrO2/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-6,8H,1H3/t8-/m1/s1 |

InChI 键 |

NHFBYYMNJUMVOT-MRVPVSSYSA-N |

手性 SMILES |

COC(=O)[C@@H](C1=CC=CC=C1)Br |

规范 SMILES |

COC(=O)C(C1=CC=CC=C1)Br |

产品来源 |

United States |

相似化合物的比较

Comparison with Structural Analogs

Ester Group Variants

(a) Ethyl 2-Bromo-2-Phenylacetate (CAS 2882-19-1)

- Molecular Formula : C₁₀H₁₁BrO₂

- However, ethyl esters are often more lipophilic, which may improve solubility in non-polar solvents.

- Applications : Used in similar synthetic pathways but with slower activation rates in ATRPA due to steric effects .

(b) tert-Butyl 2-Bromo-2-Phenylacetate (CAS 35132-16-2)

- Molecular Formula : C₁₂H₁₅BrO₂

- Key Differences : The bulky tert-butyl group significantly hinders reactivity, making it less suitable for rapid polymerization. However, it may enhance stability in acidic conditions due to the protective ester group.

- Applications : Primarily used in controlled synthesis requiring delayed initiation or enhanced stability .

Functional Group Variants

(a) Methyl 2-Phenylacetoacetate (CAS 16648-44-5)

- Molecular Formula : C₁₁H₁₂O₃

- Key Differences : Replaces bromine with a keto group (C=O). This structural change eliminates radical-based reactivity, redirecting applications toward Claisen condensations or Michael additions.

- Applications : Used as a reference standard in forensic analysis and synthetic intermediates for amphetamines .

(b) (R)-Methyl 2-Amino-2-Phenylacetate (CAS 24461-61-8)

- Molecular Formula: C₉H₁₁NO₂

- Key Differences: Substitutes bromine with an amino group (-NH₂), altering reactivity toward nucleophilic pathways.

- Hazards : Classified as hazardous (H302: toxic if swallowed; H314: causes severe skin burns) .

(c) Phenyl Bromoacetate (CAS 620-72-4)

Reactivity and Mechanistic Insights

Polymerization Performance

- (R)-Methyl 2-Bromo-2-Phenylacetate : Demonstrates exceptional reactivity in ATRPA due to the methyl ester’s low steric hindrance and electronic effects. The activation rate ratio (kₐ,EBPA/kₐ,PEBr ≈ 30,000) highlights its high selectivity for chain-end initiation over backbone reactions .

- Ethyl and tert-Butyl Analogs : Reduced activation rates due to steric bulk, leading to slower polymerization kinetics .

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Functional Groups |

|---|---|---|---|---|

| (R)-Methyl 2-Bromo-2-Phenylacetate | 24461-61-8 | C₉H₉BrO₂ | 229.07 | Bromine, Methyl Ester |

| Ethyl 2-Bromo-2-Phenylacetate | 2882-19-1 | C₁₀H₁₁BrO₂ | 243.10 | Bromine, Ethyl Ester |

| tert-Butyl 2-Bromo-2-Phenylacetate | 35132-16-2 | C₁₂H₁₅BrO₂ | 271.15 | Bromine, tert-Butyl Ester |

| Methyl 2-Phenylacetoacetate | 16648-44-5 | C₁₁H₁₂O₃ | 192.21 | Keto, Methyl Ester |

Table 2: Reactivity in ATRPA

| Compound | Activation Rate (kₐ) | Selectivity (kₐ,chain-end/kₐ,backbone) | Polymerization Time |

|---|---|---|---|

| (R)-Methyl 2-Bromo-2-Phenylacetate | High | 30,000 | 3–6 hours |

| Ethyl 2-Bromo-2-Phenylacetate | Moderate | ~10,000 | 6–12 hours |

| tert-Butyl 2-Bromo-2-Phenylacetate | Low | <1,000 | >24 hours |

准备方法

Racemic Synthesis via Esterification of α-Bromo-2-Phenylacetic Acid

The racemic synthesis of methyl 2-bromo-2-phenylacetate is a foundational method. A representative procedure involves refluxing 2-bromo-2-phenylacetic acid with methanol in the presence of concentrated sulfuric acid as a catalyst . This esterification proceeds rapidly (30 minutes) and achieves near-quantitative yields (99%) . The reaction mechanism follows classical Fischer esterification, where protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by methanol.

Key Reaction Conditions

While efficient, this method produces a racemic mixture, necessitating subsequent enantiomeric resolution for applications requiring chirally pure (R)-enantiomer.

Asymmetric Catalytic Bromination of Methyl 2-Phenylacetate

Enantioselective bromination of methyl 2-phenylacetate represents a direct route to the (R)-enantiomer. This method employs chiral catalysts to induce asymmetry during the α-bromination step. A notable approach utilizes cinchona alkaloid-derived phase-transfer catalysts (PTCs) in biphasic systems. For example, using (DHQD)₂PHAL as a catalyst and N-bromosuccinimide (NBS) as the brominating agent, enantiomeric excess (ee) values of up to 88% have been reported .

Mechanistic Insights

The catalyst forms a chiral ion pair with the enolate intermediate, directing bromide attack to the re face of the planar enolate. This face-selective bromination yields the (R)-configured product .

Optimized Parameters

-

Catalyst : (DHQD)₂PHAL (10 mol%)

-

Brominating Agent : NBS (1.1 equiv)

-

Solvent : Toluene/water (biphasic)

-

Temperature : −20°C

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries enable stereocontrol by temporarily incorporating a chiral group into the substrate. A demonstrated strategy involves coupling 2-phenylacetic acid with a menthol-derived auxiliary, followed by diastereoselective bromination and subsequent esterification. The auxiliary directs bromine addition to the desired face, yielding the (R)-product after cleavage.

Representative Protocol

-

Auxiliary Attachment : React 2-phenylacetic acid with (1R,2S,5R)-menthol using DCC/DMAP.

-

Bromination : Treat with Br₂ in CCl₄ at 0°C (diastereomeric ratio > 95:5).

-

Esterification : Hydrolyze the auxiliary and esterify with methanol/H₂SO₄.

Performance Metrics

Enzymatic Kinetic Resolution

Kinetic resolution using lipases offers a biocatalytic route to isolate the (R)-enantiomer from racemic mixtures. Lipase B from Candida antarctica (CAL-B) selectively hydrolyzes the (S)-enantiomer of methyl 2-bromo-2-phenylacetate, leaving the (R)-ester intact.

Process Details

-

Enzyme : CAL-B (10 mg/mmol substrate)

-

Solvent : Phosphate buffer (pH 7)/isopropyl ether

-

Temperature : 37°C

-

Conversion : 50% at 24 hours

Industrial-Scale Considerations

Large-scale production prioritizes cost efficiency and scalability. The racemic esterification method is favored for bulk synthesis due to its simplicity and high yield. For enantiopure (R)-ester, asymmetric catalysis or enzymatic resolution are employed, albeit with higher operational costs.

Comparative Analysis of Methods

常见问题

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。